ethyl 2-bromo-2-fluoropropanoate
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Overview
Description
Ethyl 2-bromo-2-fluoropropanoate is an organic compound with the molecular formula C5H8BrFO2 and a molecular weight of 199.02 g/mol . It is a colorless liquid that is soluble in water and polar solvents. This compound is used primarily in the pharmaceutical industry as a precursor in the synthesis of various pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-fluoropropanoate can be synthesized by the reaction of ethyl alpha-bromoacetate with hydrogen fluoride in the presence of boron trifluoride etherate. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-2-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Reduction Reactions: The compound can be reduced to form ethyl 2-fluoropropanoate under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in solvents like ethanol or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include ethyl 2-fluoropropanoate and other substituted derivatives depending on the nucleophile used.
Reduction Reactions: The major product is ethyl 2-fluoropropanoate.
Scientific Research Applications
Ethyl 2-bromo-2-fluoropropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-fluoropropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. These reactions often involve the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Ethyl 2-bromopropanoate: Similar in structure but lacks the fluorine atom, making it less reactive in certain chemical reactions.
Ethyl 2-fluoropropanoate: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: Ethyl 2-bromo-2-fluoropropanoate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs.
Properties
IUPAC Name |
ethyl 2-bromo-2-fluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrFO2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWTZWHOEOYWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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